molecular formula C9H12N2O B3098738 2-(Azetidin-3-yloxy)-4-methylpyridine CAS No. 1341847-38-8

2-(Azetidin-3-yloxy)-4-methylpyridine

Cat. No. B3098738
CAS RN: 1341847-38-8
M. Wt: 164.2 g/mol
InChI Key: XPWBCICTMUEUAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Ligand Synthesis for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors, identified as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine. This compound was created via a Stille coupling process and has potential applications in neuroscientific research, particularly for studies on nicotinic receptors (Karimi & Långström, 2002).

Antibacterial Agents

Frigola et al. (1995) explored the synthesis of 7-azetidinylquinolones, incorporating the azetidinyl moiety, and evaluated their efficacy as antibacterial agents. These compounds showed significant in vitro and in vivo antibacterial activity, highlighting their potential in the development of new antibacterial drugs (Frigola et al., 1995).

Synthesis and Transformation of Azetidin-2-ones

Kaneko et al. (1986) focused on the synthesis of azetidin-2-ones, a compound structurally related to 2-(Azetidin-3-yloxy)-4-methylpyridine. They demonstrated methods to convert these compounds into derivatives with oxygenated ethyl side chains, which could be useful in various chemical synthesis applications (Kaneko et al., 1986).

Antimicrobial Activity

Ayyash and Habeeb (2019) synthesized novel 2-azetidinone derivatives and screened them for antimicrobial activity. Their study revealed that some of these compounds exhibited excellent antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Ayyash & Habeeb, 2019).

Glucokinase Activators in Diabetes Treatment

Pfefferkorn et al. (2012) identified and optimized a series of indazole and pyrazolopyridine-based activators for glucokinase, a key enzyme in glucose metabolism. One of their synthesized compounds showed potential as a treatment for Type 2 diabetes mellitus, highlighting the therapeutic applications of azetidin-3-yloxy derivatives in metabolic disorders (Pfefferkorn et al., 2012).

Future Directions

The future directions of research on “2-(Azetidin-3-yloxy)-4-methylpyridine” and similar compounds could involve the development and synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(azetidin-3-yloxy)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-3-11-9(4-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWBCICTMUEUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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